1-(6-fluoro-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
1-[6-fluoro-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-(4-methylpiperazino)-1-ethanone is an organic compound with a complex structure that includes a quinoline ring system, a piperazine moiety, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-fluoro-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-(4-methylpiperazino)-1-ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Attachment of the Piperazine Moiety: This step involves the nucleophilic substitution of a halogenated ethanone with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[6-fluoro-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-(4-methylpiperazino)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to introduce a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium methoxide, other nucleophiles
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
1-[6-fluoro-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-(4-methylpiperazino)-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: It can be used in the development of new catalysts and reagents for chemical synthesis.
Mechanism of Action
The mechanism of action of 1-[6-fluoro-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-(4-methylpiperazino)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the piperazine moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
- 1-fluoro-2,4,6-trimethylpyridinium triflate
Uniqueness
1-[6-fluoro-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-(4-methylpiperazino)-1-ethanone is unique due to its specific combination of a quinoline ring, a fluoro substituent, and a piperazine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H28FN3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(6-fluoro-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H28FN3O/c1-14-12-19(2,3)23(17-6-5-15(20)11-16(14)17)18(24)13-22-9-7-21(4)8-10-22/h5-6,11,14H,7-10,12-13H2,1-4H3 |
InChI Key |
MOZJOLXCYXDQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)F)C(=O)CN3CCN(CC3)C)(C)C |
Origin of Product |
United States |
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